Isooctyl isotridecyl phthalate
Description
Properties
CAS No. |
94979-21-2 |
|---|---|
Molecular Formula |
C29H48O4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-O-(11-methyldodecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-24(2)18-12-9-7-5-6-8-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |
InChI Key |
QFGMLZIZDZLELS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Isooctyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with isooctyl and isotridecyl alcohols. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production of this compound .
Chemical Reactions Analysis
Isooctyl isotridecyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isooctyl isotridecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various chemical processes and laboratory equipment.
Mechanism of Action
The mechanism by which isooctyl isotridecyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormone levels and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways .
Comparison with Similar Compounds
Key Findings:
Molecular Weight and Performance :
- This compound’s higher molecular weight (~484.7 g/mol) compared to DIDP (446.7 g/mol) and DINP (418.6 g/mol) suggests superior resistance to migration and leaching, making it suitable for demanding industrial applications .
- Branched alkyl chains (isooctyl/isotridecyl) reduce crystallinity in polymers, enhancing flexibility at low temperatures .
Volatility and Stability :
- Lower volatility than linear-chain phthalates (e.g., octyl decyl phthalate) due to increased molecular weight and branching. This property is critical in high-temperature environments (e.g., automotive wiring) .
Toxicity and Regulations: High molecular weight phthalates like DIDP and DINP are less bioavailable and exhibit lower acute toxicity (oral LD50 >5,000 mg/kg in rodents) compared to low-weight analogs (e.g., DEHP) .
Environmental Impact :
- Branched phthalates demonstrate lower water solubility and biodegradability, reducing acute aquatic toxicity (e.g., LC50 >1 mg/L for fish) but raising concerns about long-term persistence .
Biological Activity
Isooctyl isotridecyl phthalate (IITP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article provides a comprehensive overview of the biological activity of IITP, including its toxicity, metabolic pathways, and potential health effects.
Chemical Structure and Properties
IITP is characterized by its branched structure, consisting of two iso-octyl and isotridecyl groups attached to a phthalate backbone. This configuration imparts unique physical and chemical properties that influence its biological interactions.
Toxicokinetics
Studies indicate that high molecular weight phthalates, including IITP, are rapidly absorbed and metabolized in the gastrointestinal tract. The primary metabolic pathway involves hydrolysis to form monoesters, which are then excreted primarily through urine . The absorption rate generally decreases with increasing molecular weight, which may limit systemic exposure compared to lower molecular weight analogs .
Acute Toxicity
IITP exhibits low acute toxicity via oral and dermal routes. Animal studies have shown minimal skin and eye irritation, with no significant adverse effects reported at high doses .
Reproductive and Developmental Toxicity
Research on reproductive toxicity is limited; however, existing data suggest that high molecular weight phthalates may have limited effects on reproductive health. A review indicated that long-chain phthalates, including IITP, show minimal developmental impacts on male offspring .
Genotoxicity
IITP has been evaluated for genotoxic potential through various assays. It was found to be non-mutagenic in several bacterial mutation tests, indicating a low likelihood of genotoxicity . However, more comprehensive studies are needed to fully understand its genetic impact.
Liver Toxicity
High molecular weight phthalates are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which has been linked to liver toxicity and carcinogenesis in rodent models . Evidence suggests that repeated exposure to IITP may lead to liver enlargement and increased cell proliferation due to PPARα activation .
Allergic Diseases Correlation
Epidemiological studies have explored the correlation between phthalate exposure and allergic diseases. A significant association was noted between maternal urinary phthalate metabolite levels during pregnancy and increased risks of eczema in children . However, specific data on IITP’s role in such conditions remain sparse.
Data Table: Summary of Biological Activity Findings
| Parameter | Findings |
|---|---|
| Acute Oral Toxicity | Low toxicity; minimal adverse effects reported |
| Skin Irritation | Minimal irritation observed in animal studies; no human sensitization reported |
| Genotoxicity | Non-mutagenic in bacterial assays; low likelihood of genotoxicity |
| Reproductive Toxicity | Limited effects on male offspring; further research needed |
| Liver Effects | Potential for liver toxicity via PPARα activation |
| Allergic Disease Association | Correlation with increased eczema risk in children |
Q & A
Q. How can advanced computational models improve risk assessment of this compound in mixed-exposure scenarios?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating data from coexposure studies with other phthalates or pollutants. Bayesian networks can assess synergistic effects. Validate models with in vivo mixture toxicity data and refine using machine learning algorithms .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Use funnel plots to detect publication bias and subgroup analyses to address study design variability .
- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., pH, temperature) simultaneously .
- Source Evaluation : Critically appraise studies using tools like GRADE for evidence quality, noting limitations in older studies lacking modern analytical precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
